molecular formula C9H5BrF4O B2530063 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone CAS No. 2091610-87-4

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone

Cat. No.: B2530063
CAS No.: 2091610-87-4
M. Wt: 285.036
InChI Key: FVRMVZQYRJOSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent . The molar ratio of the substrate to the brominating agent is usually 1:1.1 .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the safety and repeatability of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives .

Scientific Research Applications

2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it a suitable candidate for various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Bromo-6-fluorobenzotrifluoride
  • 3-Bromo-5-fluorobenzotrifluoride

Comparison: 2’-Bromo-6’-fluoro-3’-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the acetophenone moiety differentiates it from benzoic acid derivatives, influencing its reactivity and applications .

Properties

IUPAC Name

1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRMVZQYRJOSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.